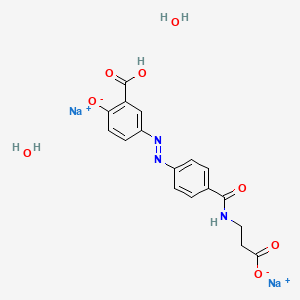

Balsalazide (sodium hydrate)

Description

BenchChem offers high-quality Balsalazide (sodium hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Balsalazide (sodium hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H17N3Na2O8 |

|---|---|

Molecular Weight |

437.3 g/mol |

IUPAC Name |

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate |

InChI |

InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 |

InChI Key |

XDCNKOBSQURQOZ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Historical and Contextual Perspectives in Research on Balsalazide Sodium Hydrate

Evolution of Prodrug Strategies for Targeted Delivery in Gastrointestinal Research

The concept of a prodrug, an inactive compound that is converted into a pharmacologically active agent within the body, has been a cornerstone of pharmaceutical development. ijpsjournal.comnih.gov This strategy aims to overcome limitations of conventional drugs, such as poor solubility, low bioavailability, rapid metabolism, and lack of site-specificity. ijpsjournal.com In gastrointestinal (GI) research, the prodrug approach has been particularly valuable for targeting drug delivery to specific regions of the GI tract, thereby maximizing therapeutic efficacy and minimizing systemic side effects. nih.govmdpi.com

Early prodrug strategies often involved simple chemical modifications to mask certain properties of the parent drug. ijpsjournal.com However, the evolution of this field has led to more sophisticated and "smart" targeted systems. ijpsjournal.com A key development in GI-targeted delivery has been the utilization of the unique physiological environment of the colon. The colon is home to a vast and diverse population of microorganisms that produce a wide array of enzymes, including azoreductases. drugbank.comboehringer-ingelheim.com This enzymatic activity provides a mechanism for the site-specific cleavage of certain chemical bonds, a feature that has been ingeniously exploited in prodrug design. mdpi.com

The azo-bond, a chemical linkage between two nitrogen atoms, has been a central element in the development of colon-targeted prodrugs. psu.edu Sulfasalazine (B1682708), a conjugate of sulfapyridine (B1682706) and 5-aminosalicylic acid (5-ASA) linked by an azo-bond, was a pioneering example of this approach for the treatment of inflammatory bowel disease (IBD). mdpi.comnih.govnih.gov While effective, the sulfapyridine moiety was associated with a number of adverse effects. mdpi.comresearchgate.net This led to the development of a new generation of aminosalicylate prodrugs that aimed to retain the targeted delivery mechanism while utilizing an inert carrier molecule. mdpi.comresearchgate.net

Scientific Rationale for the Development of Balsalazide (B1667723) (sodium hydrate) as a Prodrug System

Balsalazide was developed as a direct response to the need for a 5-ASA prodrug with an improved therapeutic profile compared to sulfasalazine. researchgate.net The primary scientific rationale was to deliver the active anti-inflammatory agent, 5-ASA (mesalamine), directly to the colon, the primary site of inflammation in ulcerative colitis, while avoiding the systemic side effects associated with the sulfapyridine carrier in sulfasalazine. drugbank.commdpi.comresearchgate.net

Balsalazide is a prodrug that consists of 5-ASA linked via an azo-bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine. drugbank.comboehringer-ingelheim.compsu.edu This design leverages the specific enzymatic activity of colonic bacteria. drugbank.comtandfonline.comnih.gov The azo-bond is resistant to degradation in the upper GI tract, allowing the intact balsalazide molecule to be delivered to the colon. drugbank.comboehringer-ingelheim.com Once in the colon, bacterial azoreductases cleave the azo-bond, releasing equimolar quantities of the therapeutically active 5-ASA and the inert carrier molecule. drugbank.comboehringer-ingelheim.com The 4-aminobenzoyl-β-alanine carrier is largely unabsorbed and considered to have no significant pharmacological activity. drugbank.comfda.gov

The mechanism of action of the released 5-ASA is not fully understood but is believed to be topical rather than systemic. drugbank.comboehringer-ingelheim.com It is thought to diminish inflammation by inhibiting the production of arachidonic acid metabolites, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase and lipoxygenase pathways in the colonic mucosa. drugbank.comboehringer-ingelheim.compatsnap.com Furthermore, 5-ASA may inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression. patsnap.com

Positioning of Balsalazide (sodium hydrate) within Aminosalicylate Research Paradigms

Balsalazide holds a significant position within the research and development paradigm of aminosalicylates for the treatment of IBD, particularly ulcerative colitis. nih.govontosight.ai It represents a second generation of aminosalicylate prodrugs, building upon the foundational principles established by sulfasalazine but with a clear focus on improving the safety profile. researchgate.net

The development of balsalazide, along with other 5-ASA prodrugs like olsalazine (B1677275) and ipsalazine, marked a shift towards optimizing the delivery of the active 5-ASA moiety to the colon. mdpi.comnih.govnih.gov This focused approach aimed to maximize the local anti-inflammatory effects while minimizing systemic exposure and the potential for adverse reactions associated with the carrier molecule. researchgate.net

Research comparing balsalazide to other aminosalicylates has been a key aspect of its evaluation. Studies have demonstrated its efficacy in inducing remission in patients with mild-to-moderate active ulcerative colitis. tandfonline.comnih.gov Some research suggests that balsalazide may lead to a more rapid symptomatic remission compared to mesalamine formulations. researchgate.netnih.gov

The following table provides a comparative overview of key aminosalicylate prodrugs:

| Drug | Active Moiety | Carrier Moiety | Linkage | Activation Mechanism |

| Sulfasalazine | 5-Aminosalicylic acid (5-ASA) | Sulfapyridine | Azo-bond | Bacterial Azoreduction in the Colon |

| Balsalazide | 5-Aminosalicylic acid (5-ASA) | 4-Aminobenzoyl-β-alanine | Azo-bond | Bacterial Azoreduction in the Colon |

| Olsalazine | 5-Aminosalicylic acid (5-ASA) | 5-Aminosalicylic acid (5-ASA) | Azo-bond | Bacterial Azoreduction in the Colon |

The development and study of balsalazide have contributed significantly to the understanding of targeted drug delivery in IBD and have provided a valuable therapeutic option within the aminosalicylate class of drugs. tandfonline.com

Synthetic Methodologies and Chemical Derivatization of Balsalazide Sodium Hydrate

Established Synthetic Pathways for Balsalazide (B1667723) (sodium hydrate)

A common synthetic route starts from 4-nitrobenzoic acid. newdrugapprovals.org This starting material undergoes chlorination to form 4-nitrobenzoyl chloride. This intermediate is then condensed with β-alanine to produce 4-nitrobenzoyl-β-alanine. Subsequently, the nitro group is reduced to an amine via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, yielding the key precursor, 4-aminobenzoyl-β-alanine. newdrugapprovals.org

The final stages involve the diazotization of 4-aminobenzoyl-β-alanine, followed by an azo coupling reaction with salicylic (B10762653) acid. newdrugapprovals.orgwikipedia.org

Key Reaction Mechanisms and Intermediates in Azoreduction Synthesis

While Balsalazide is cleaved in vivo by azoreduction, its synthesis is achieved through diazotization and azo coupling.

Diazotization: The synthesis begins with the diazotization of the aromatic amine precursor, 4-aminobenzoyl-β-alanine. In this reaction, the primary aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This process converts the amino group into a diazonium salt, specifically N-(4-diazoniumbenzoyl)-β-alanine salt. newdrugapprovals.org The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich coupling agent, in this case, salicylic acid. The reaction is an electrophilic aromatic substitution. The hydroxyl group of salicylic acid is a strong activating group, directing the substitution to the position para to it (position 5). wikipedia.org The reaction is typically carried out in a basic solution to deprotonate the phenolic hydroxyl group of salicylic acid, increasing its nucleophilicity and facilitating the coupling. This coupling reaction forms the characteristic azo bond (-N=N-) that links the two aromatic rings, resulting in the formation of Balsalazide. wikipedia.org

The key intermediates in this synthesis are:

| Intermediate Compound | Role in Synthesis |

|---|---|

| 4-Nitrobenzoyl chloride | Activated form of 4-nitrobenzoic acid for condensation with β-alanine. |

| 4-Nitrobenzoyl-β-alanine | Product of the condensation reaction. |

| 4-Aminobenzoyl-β-alanine | The key precursor containing the primary aromatic amine necessary for diazotization. newdrugapprovals.org |

| N-(4-diazoniumbenzoyl)-β-alanine salt | The electrophilic intermediate formed during diazotization that participates in the azo coupling. newdrugapprovals.org |

Optimization Strategies in Balsalazide (sodium hydrate) Chemical Synthesis

A significant challenge in the traditional synthesis of Balsalazide is the poor solubility of the N-(4-diazoniumbenzoyl)-β-alanine hydrochloride salt intermediate in water. frontiersin.org This can pose a safety risk, as crystalline and potentially unstable diazonium salts may form in the reaction vessel. frontiersin.org

To address this, an optimized and safer process has been developed. This method involves converting the 4-aminobenzoyl-β-alanine intermediate into a more soluble sulfonate salt using a sulfonic acid, such as methanesulfonic acid, in water. google.com This N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt is then treated with an aqueous sodium nitrite solution at low temperatures to generate the N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt. google.com This sulfonate salt demonstrates improved solubility, leading to a safer and more controlled reaction. The resulting aqueous solution of the diazonium salt is then quenched with aqueous disodium (B8443419) salicylate (B1505791) to furnish the Balsalazide disodium solution. google.com

Sustainable and Green Chemistry Approaches in Balsalazide (sodium hydrate) Synthesis

Recent research has focused on developing more environmentally friendly methods for the synthesis of Balsalazide and its precursors, aligning with the principles of green chemistry.

Utilization of Low-Concentration Nitrogen Dioxide in Diazotization Reactions

A sustainable approach to the diazotization step in Balsalazide synthesis involves using low concentrations of nitrogen dioxide (NO₂). This method offers an effective way to recycle nitrogen dioxide, which is often a side product of various industrial processes.

Research has demonstrated that gas streams containing low concentrations of nitrogen dioxide can efficiently diazotize hydrophilic anilines, such as the precursors to Balsalazide. The resulting diazonium salts are produced in high, even quantitative, yields and can be directly used in subsequent azo coupling reactions. This process is particularly effective with hydrophilic anilines, making it well-suited for Balsalazide synthesis. This innovative method provides an attractive and sustainable route to this important class of azo compounds.

Eco-Friendly Methodologies for Balsalazide (sodium hydrate) Precursors

The synthesis of Balsalazide relies on the precursor β-alanine. frontiersin.org Traditional chemical synthesis methods for β-alanine often require harsh conditions, such as high temperatures and pressures, and can generate significant byproducts, leading to high energy consumption. frontiersin.org

To circumvent these issues, green and environmentally friendly biological methods for producing β-alanine are being developed and are becoming the mainstream production approach. frontiersin.org These methods include:

Enzymatic Synthesis : This method uses enzymes like L-aspartate-α-decarboxylase to convert L-aspartic acid into β-alanine. This approach is highly specific, occurs under mild conditions, and is environmentally friendly. frontiersin.orgresearchgate.net

Whole-Cell Synthesis : This involves using microorganisms to produce β-alanine through fermentation from sustainable and eco-friendly feedstocks like glucose or glycerol. frontiersin.orgfrontiersin.org This method is cost-effective and aligns with the principles of green chemistry. frontiersin.org

Recent advancements have led to the development of a one-pot, three-enzyme cascade method to synthesize β-alanine from maleic acid, achieving high yields and demonstrating the potential for green and efficient biosynthesis from an inexpensive substrate. mdpi.com

Derivatization Strategies and Analog Design in Balsalazide (sodium hydrate) Research

The design of Balsalazide as an azo-bonded prodrug of 5-ASA has inspired the development of other similar molecules with the aim of improving therapeutic efficacy or delivering other active agents to the colon. The core strategy involves linking a carrier molecule to 5-ASA via an azo bond.

One approach in analog design is the creation of "mutual prodrugs," where both the 5-ASA and the carrier molecule have therapeutic activity. This concept has been explored by synthesizing azo derivatives that deliver 5-ASA and a potent platelet-activating factor (PAF) antagonist to the colon. nih.gov This strategy aims to provide a dual therapeutic action at the site of inflammation.

Another derivatization strategy involves linking 5-ASA to other nonsteroidal anti-inflammatory drugs (NSAIDs) or their analogs. For instance, a mutual azo prodrug of 5-ASA linked to an analog of benoxaprofen (B1668000) has been synthesized and evaluated. nih.govdovepress.com The rationale is that the carrier molecule, once released, will also exert anti-inflammatory effects, potentially leading to a synergistic therapeutic outcome.

These derivatization strategies highlight the versatility of the azo-prodrug concept, allowing for the design of novel compounds with potentially enhanced therapeutic profiles for the treatment of inflammatory bowel disease. nih.govdovepress.com

Synthesis of Metabolites and Potential Impurities of Balsalazide (sodium hydrate)

The synthesis and characterization of metabolites and potential impurities of balsalazide are crucial for ensuring the quality and purity of the active pharmaceutical ingredient (API). tandfonline.com Regulatory bodies like the International Conference on Harmonization (ICH) mandate the identification of all impurities present at levels of 0.05% or higher. tandfonline.com Research has focused on the synthesis of various known impurities and metabolites to serve as reference standards.

Balsalazide itself is synthesized through the diazotization of N-(4-aminobenzoyl)-β-alanine, which yields a diazonium salt. tandfonline.comgoogle.com This salt is then coupled with salicylic acid in an alkaline medium to form the final product. tandfonline.comgoogle.com Impurities can arise from starting materials, intermediates, or degradation of the final product. tandfonline.com

Key Metabolites and Impurities:

Two primary metabolites of balsalazide that have been synthesized for study are 3-(4-acetylamino benzoylamino)-propionic acid (N-acetyl-4-ABBA) and 5-acetylamino 2-hydroxybenzoic acid (5-acetamino-SA). tandfonline.com In the body, balsalazide is cleaved by bacterial azoreductases in the colon into mesalazine (5-aminosalicylic acid or 5-ASA) and the carrier molecule 4-aminobenzoyl-beta-alanine. smolecule.com The carrier molecule is then absorbed and acetylated before being excreted. smolecule.com

Several process-related impurities and degradation products have also been identified and synthesized. A comprehensive study detailed the synthesis of eight such impurities: des-β-alanine balsalazide, balsalazide β-alanine, balsalazide 3-isomer, decarboxy balsalazide, bis-azo salicylic acid, biphenyl-azo salicylic acid, bis-azo diacid, and bis-azo triacid. tandfonline.com

Synthetic Routes for Key Impurities:

Des-β-alanine balsalazide: This impurity can be a carry-over from the presence of 4-nitrobenzoic acid in the process intermediate or can form from the amide hydrolysis of balsalazide. tandfonline.com Its synthesis involves the catalytic hydrogenation of 4-nitrobenzoic acid to yield 4-aminobenzoic acid, which is then diazotized and coupled with sodium salicylate. tandfonline.com

Balsalazide β-alanine: This impurity originates from N-(4-nitrobenzoyl)di-β-alanine, which may be present in an intermediate stage. The synthesis is achieved by hydrogenating N-(4-nitrobenzoyl)di-β-alanine to its corresponding amine, followed by diazotization and coupling with salicylic acid. tandfonline.com

Decarboxy balsalazide: This degradation product results from the decarboxylation of balsalazide. It is synthesized by diazotizing N-(4-aminobenzoyl) β-alanine and coupling it with 4-hydroxybenzoic acid in an alkaline solution. tandfonline.com

Below is a data table summarizing the synthesis of these key impurities.

| Impurity/Metabolite Name | Precursor(s) | Key Synthesis Steps |

| Des-β-alanine balsalazide | 4-Nitrobenzoic acid, Salicylic acid | 1. Catalytic hydrogenation of 4-nitrobenzoic acid. 2. Diazotization of the resulting amine. 3. Coupling with sodium salicylate. tandfonline.com |

| Balsalazide β-alanine | N-(4-nitrobenzoyl)di-β-alanine, Salicylic acid | 1. Hydrogenation of N-(4-nitrobenzoyl)di-β-alanine. 2. Diazotization of the resulting amine. 3. Coupling with salicylic acid. tandfonline.com |

| Decarboxy balsalazide | N-(4-aminobenzoyl) β-alanine, 4-Hydroxybenzoic acid | 1. Diazotization of N-(4-aminobenzoyl) β-alanine. 2. Coupling with 4-hydroxybenzoic acid. tandfonline.com |

| N-acetyl-4-ABBA | 4-aminobenzoyl-beta-alanine | Acetylation of the primary amine. tandfonline.com |

| 5-acetamino-SA | 5-aminosalicylic acid | Acetylation of the primary amine. tandfonline.com |

Structural Modifications for Enhanced Pre-Clinical Pharmacological Properties

Structural modifications of balsalazide or its active moiety, 5-aminosalicylic acid (5-ASA), are pursued to improve its pharmacological properties, such as therapeutic efficacy, bioavailability at the target site, and stability. nih.gov Since balsalazide is a prodrug designed for colon-specific delivery of 5-ASA, many modifications focus on the 5-ASA molecule itself or the carrier linked to it. nih.govnih.gov

One approach involves creating new derivatives of 5-ASA with enhanced bioactivity. For instance, researchers have synthesized oleic acid, linoleic acid, and lauric acid derivatives of 5-ASA to improve its anti-inflammatory and other biological activities. researchgate.net Another study involved the synthesis of a 5-aminosalicylic acid-alanine (5-ASA-ALA) prodrug through an amidation reaction. nih.gov This modification aimed to create a colon-targeting prodrug that is stable in the upper gastrointestinal tract but is hydrolyzed in the colon to release 5-ASA. The use of alanine (B10760859) as a carrier is advantageous as it is non-toxic and readily available. nih.gov

Further modifications have included the synthesis of amide and imide derivatives of 5-ASA to alter properties like lipophilicity. researchgate.net By reacting 5-ASA with maleic or succinic anhydride, researchers have produced derivatives with improved Log P values, which could potentially enhance their ability to cross lipid barriers. researchgate.net

The table below summarizes some structural modifications and their intended pharmacological enhancements.

| Original Compound | Modification | Resulting Derivative(s) | Intended Pharmacological Enhancement |

| 5-Aminosalicylic Acid (5-ASA) | Amidation with Alanine | 5-Aminosalicylic acid-alanine (5-ASA-ALA) | Enhanced colon-targeting and stability. nih.gov |

| 5-Aminosalicylic Acid (5-ASA) | Acylation with Fatty Acids | Oleic acid, linoleic acid, lauric acid derivatives | Enhanced bioactivity (e.g., anti-inflammatory, antibacterial). researchgate.net |

| 5-Aminosalicylic Acid (5-ASA) | Reaction with Anhydrides | Amide and Imide derivatives (e.g., with maleic or succinic acid fragments) | Improved lipophilicity for better membrane permeability. researchgate.net |

Rational Design of Balsalazide (sodium hydrate) Analogues with Modified Linker Chemistries

The rational design of balsalazide analogues primarily focuses on modifying the azo linker and the carrier molecule to create novel prodrugs of 5-ASA with improved colon-specific delivery and potentially synergistic therapeutic effects. nih.govdovepress.commdpi.com The azo bond is the key chemical linkage in balsalazide, which is specifically cleaved by azoreductase enzymes produced by colonic bacteria. nih.govmdpi.com

One innovative strategy is the development of "mutual azo prodrugs," where 5-ASA is linked to another pharmacologically active molecule. This approach aims to deliver both agents to the colon, where they can act on the inflamed tissue. nih.govdovepress.com

Linking 5-ASA to a PAF Antagonist: A series of azo compounds were synthesized to deliver both 5-ASA and a potent platelet-activating factor (PAF) antagonist to the colon. PAF is a known inflammatory mediator, and its antagonism could provide additional therapeutic benefits in ulcerative colitis. nih.gov

Linking 5-ASA to an NSAID Analogue: A novel mutual azo prodrug was created by linking 5-ASA to 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analogue of known nonsteroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen. nih.govdovepress.com In vitro studies showed this azo prodrug was stable in acidic conditions mimicking the upper GI tract but was cleaved by bacterial azoreductase from rat cecal contents. nih.gov

Linking 5-ASA to Amino Acids: Mutual azo prodrugs of 5-ASA have been synthesized with various amino acids, such as L-histidine, L-tryptophan, and D-phenylalanine. researchgate.net These prodrugs showed minimal release of 5-ASA in simulated gastric and intestinal fluids but demonstrated significant release in the presence of rat fecal matter, confirming the colon-specific cleavage of the azo bond. researchgate.net

Another area of rational design involves polymeric prodrugs. In one study, 5-ASA was conjugated to a polymer via an azo linkage. nih.gov This design aimed to create a sustained-release system, where the polymer's side chains sterically hinder the azo bond, moderating the rate of cleavage by azoreductases and prolonging the drug's release and therapeutic action in the colon. nih.gov

The following table presents examples of rationally designed balsalazide analogues with modified linkers.

| 5-ASA Carrier Moiety | Linker Type | Resulting Analogue/Prodrug Class | Rationale for Design |

| Platelet Activating Factor (PAF) Antagonist | Azo Bond | Mutual Azo Prodrug | To deliver both an anti-inflammatory (5-ASA) and a PAF antagonist for a dual therapeutic effect. nih.gov |

| 4-aminophenylbenzoxazol-2-yl-5-acetic acid (NSAID analogue) | Azo Bond | Mutual Azo Prodrug | To combine the effects of 5-ASA with another NSAID-like molecule for potentially enhanced anti-inflammatory action. nih.govdovepress.com |

| Amino Acids (e.g., Histidine, Tryptophan) | Azo Bond | Mutual Azo Prodrug | To use natural, non-toxic carriers for colon-specific delivery of 5-ASA. researchgate.net |

| Polymeric Carrier | Azo Bond | Polymeric Prodrug | To achieve a sustained and prolonged release of 5-ASA in the colon by sterically moderating the rate of enzymatic cleavage. nih.gov |

Molecular and Cellular Mechanisms of Action of Balsalazide Sodium Hydrate

Prodrug Activation and Biotransformation Mechanisms in Pre-Clinical Systems

Balsalazide's efficacy is critically dependent on its conversion to the active form within the colon, a process mediated by the resident gut microbiota.

Balsalazide (B1667723) is composed of 5-aminosalicylic acid (5-ASA) linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via a diazo (azo) bond. nih.govnih.govresearchgate.net This bond renders the drug inactive as it passes through the upper gastrointestinal tract, preventing premature absorption. nih.govpatsnap.com Upon reaching the colon, the azo bond is cleaved by azoreductase enzymes produced by the colonic microbiota. nih.govnih.govtaylorandfrancis.com This enzymatic action is a reductive cleavage that requires anaerobic conditions and cofactors such as NADPH and FAD. nih.gov The process releases the active 5-ASA molecule directly into the large intestine, where it can exert its therapeutic effects locally on the inflamed mucosa. patsnap.comnih.govdrugbank.com Studies have demonstrated that various species of colonic bacteria are capable of this cleavage, highlighting the ubiquitous nature of this activation mechanism. nih.govnih.gov The rate of degradation of the azo bond can be influenced by the broader chemical structure of the prodrug itself, with in vitro studies showing different degradation half-lives for various azo-bonded 5-ASA prodrugs. nih.gov

The cleavage of the azo bond in balsalazide by bacterial azoreductases results in the generation of equimolar quantities of 5-aminosalicylic acid (5-ASA), also known as mesalamine, and the carrier molecule 4-aminobenzoyl-β-alanine. nih.govdrugbank.com 5-ASA is the therapeutically active moiety responsible for the anti-inflammatory effects of balsalazide. patsnap.comyoutube.com In vitro studies have confirmed that 5-ASA exerts its anti-inflammatory activity through multiple mechanisms. It is known to have antineoplastic properties by reducing inflammation and oxidative stress, inhibiting cell proliferation, and promoting cell death. nih.gov The local delivery of high concentrations of 5-ASA to the colon is a key feature of balsalazide's design, maximizing its therapeutic benefit while minimizing systemic absorption and potential side effects. patsnap.comyoutube.com

Investigation of Pre-Clinical Pharmacological Targets and Pathways

The active metabolite of balsalazide, 5-ASA, interacts with several intracellular signaling pathways and enzymatic systems involved in the inflammatory cascade.

A primary mechanism of 5-ASA's anti-inflammatory action is its ability to modulate the metabolism of arachidonic acid. drugbank.commedkoo.com In inflammatory bowel disease, there is an increased production of arachidonic acid metabolites, including prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. patsnap.comdrugbank.com These eicosanoids are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. creative-proteomics.comresearchgate.net In vitro studies using cellular models have shown that 5-ASA can inhibit both the COX and LOX pathways. patsnap.comdrugbank.com This inhibition leads to a reduction in the synthesis of prostaglandins and leukotrienes in the colonic mucosa, thereby diminishing the inflammatory response. patsnap.comnih.gov For instance, studies on human polymorphonuclear and mononuclear leukocytes have demonstrated that aminosalicylates can reduce the synthesis of leukotriene B4 (LTB4) and various hydroxyeicosatetraenoic acids (HETEs). nih.gov

Nuclear Factor-κB (NF-κB) is a critical protein complex that regulates the transcription of numerous genes involved in the inflammatory response, including cytokines and cell survival proteins. patsnap.comaacrjournals.org In inflammatory conditions, NF-κB is activated, leading to the exacerbation of inflammation. patsnap.com Balsalazide, through its active metabolite 5-ASA, has been shown to inhibit the activation of NF-κB. patsnap.comnih.gov In vitro studies utilizing human colorectal cancer cell lines, such as HCT116, have demonstrated that balsalazide can suppress the nuclear translocation of the p65 subunit of NF-κB and inhibit the phosphorylation and subsequent degradation of its inhibitor, IκB-α. aacrjournals.orgnih.govresearchgate.netnih.gov By preventing the activation of NF-κB, balsalazide effectively reduces the expression of pro-inflammatory genes, thus mitigating the inflammatory cascade. patsnap.comaacrjournals.org

Inhibition of NF-κB Signaling by Balsalazide in HCT116 Cells

| Molecular Event | Effect of Balsalazide Treatment | Reference |

|---|---|---|

| Nuclear Translocation of p65 | Markedly suppressed | aacrjournals.orgnih.gov |

| IκB-α Phosphorylation | Suppressed | aacrjournals.orgresearchgate.net |

| p65 Phosphorylation | Dramatically suppressed (in combination with Parthenolide) | researchgate.netirjournal.org |

| NF-κB DNA-binding activity | Dramatically blocked (in combination with Parthenolide) | aacrjournals.org |

Recent research has identified Sirtuin 5 (Sirt5), a NAD+-dependent lysine deacylase, as a novel pharmacological target of balsalazide. nih.govmdpi.com Sirt5 is involved in various metabolic processes and has emerged as a potential target for therapeutic intervention in several diseases. mdpi.comresearchgate.net Balsalazide has been identified as a subtype-selective Sirt5 inhibitor with activity in the low micromolar range. nih.govresearchgate.netebi.ac.uk

To understand the structural requirements for Sirt5 inhibition, extensive structure-activity relationship (SAR) studies have been conducted. nih.govebi.ac.uk These in vitro studies involved the design and synthesis of numerous balsalazide analogues where specific functional groups were modified or removed. nih.govresearchgate.netebi.ac.uk The findings from these studies have provided insights into which parts of the balsalazide molecule are essential for its inhibitory activity. For example, alterations to the N-aroyl-β-alanine side chain were found to eliminate the inhibitory potency, whereas modifications to the salicylic (B10762653) acid portion had a minimal effect. nih.govebi.ac.uk These SAR studies are crucial for the rational design of more potent and selective Sirt5 inhibitors based on the balsalazide scaffold. nih.govmdpi.comscilit.com

Structure-Activity Relationship of Balsalazide Analogues as Sirt5 Inhibitors

| Structural Modification | Impact on Sirt5 Inhibitory Potency | Reference |

|---|---|---|

| Changes on the N-aroyl-β-alanine side chain | Eliminated potency | nih.govebi.ac.uk |

| Truncation of the salicylic acid part | Minimally altered potency | nih.govebi.ac.uk |

| Functionalization with cyanomethyl derivative (S-configured) | IC50 of 27 µM, similar potency to other established Sirt5 inhibitors | mdpi.comscilit.com |

Other Molecular Interactions in Pre-Clinical Biological Systems

Inhibition of Nuclear Factor-κB (NF-κB) Signaling

A substantial body of preclinical evidence points to the ability of balsalazide to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses. nih.govresearchgate.net Studies, particularly in human colorectal carcinoma cell lines such as HCT116, have demonstrated that balsalazide can suppress NF-κB activity. nih.gov This inhibition is a key mechanism for reducing inflammatory responses. researchgate.net

The anti-proliferative and pro-apoptotic effects of balsalazide have been observed to be synergistic when combined with parthenolide, a known NF-κB inhibitor. nih.govaacrjournals.org This combination markedly suppresses the nuclear translocation of the NF-κB p65 subunit and the phosphorylation of the inhibitor of NF-κB (IκB-α). nih.govresearchgate.net By preventing the degradation of IκB-α, balsalazide helps to keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of its target genes, which include pro-inflammatory cytokines and cell survival proteins. nih.govaacrjournals.org Furthermore, the combination treatment has been shown to almost completely block the TNFα-induced DNA-binding activity of NF-κB. aacrjournals.org These findings suggest that balsalazide's modulation of the NF-κB pathway is a significant component of its molecular action in preclinical models. aacrjournals.orgnih.gov

| Molecular Target | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|

| NF-κB p65 Subunit | HCT116 Human Colorectal Carcinoma Cells | Suppressed nuclear translocation | nih.govresearchgate.netaacrjournals.org |

| Inhibitor of NF-κB alpha (IκB-α) | HCT116 Human Colorectal Carcinoma Cells | Inhibited phosphorylation | nih.govaacrjournals.org |

| NF-κB DNA Binding | HCT116 Human Colorectal Carcinoma Cells | Blocked TNFα-induced DNA-binding activity (in combination with Parthenolide) | aacrjournals.org |

| p65 Phosphorylation | HCT116 Human Colorectal Carcinoma Cells | Dramatically suppressed (in combination with Parthenolide) | nih.govresearchgate.net |

Induction of Apoptosis

Stemming from its inhibitory effects on the NF-κB pathway, balsalazide has been shown to induce apoptotic cell death in preclinical cancer cell models. nih.gov The NF-κB pathway is known to control the expression of several anti-apoptotic proteins, including Bcl-2 and Bcl-xL. nih.gov In studies using HCT116 human colon cancer cells, treatment with balsalazide, particularly in combination with parthenolide, led to reduced levels of Bcl-2 and Bcl-xL. nih.gov

This downregulation of anti-apoptotic proteins facilitates the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the subsequent activation of caspases. nih.gov Specifically, the activation of caspase-3 and caspase-8 has been observed following treatment. nih.gov This induction of apoptosis highlights a potential mechanism by which balsalazide may exert anti-neoplastic effects in preclinical settings. nih.govaacrjournals.org

| Apoptotic Marker | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|

| Bcl-2 and Bcl-xL | HCT116 Human Colon Cancer Cells | Reduced protein levels | nih.gov |

| Caspase-3 and -8 | HCT116 Human Colon Cancer Cells | Activation observed | nih.gov |

| Apoptotic Cell Death | HCT116 Human Colon Cancer Cells | Synergistic induction (with Parthenolide) | nih.gov |

Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)

In addition to its effects on NF-κB, the active moiety of balsalazide, 5-aminosalicylic acid (5-ASA), is known to interact with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). aacrjournals.orgdrugbank.com PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of inflammation and is expressed in the colon. nih.govmdpi.com Preclinical studies have suggested that the activation of PPAR-γ by 5-ASA derivatives contributes to their anti-inflammatory effects. aacrjournals.org The activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors, including NF-κB, providing another layer of anti-inflammatory control. While the primary mechanism of balsalazide is the delivery of 5-ASA, the subsequent activation of PPAR-γ by 5-ASA is a key molecular interaction in mediating its therapeutic effects in the colon. aacrjournals.orgmdpi.com

Interaction with Gut Microbiota

The fundamental molecular interaction for balsalazide's activity in preclinical and clinical settings is its cleavage by gut microbiota. nih.govresearchgate.net Balsalazide is a prodrug designed to pass through the upper gastrointestinal tract intact. jgld.rofda.gov Upon reaching the colon, it is metabolized by bacterial azoreductases, enzymes produced by the resident gut microbiota. nih.govresearchgate.net This enzymatic action cleaves the diazo bond, releasing the active therapeutic agent, mesalamine (5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine. researchgate.net The efficacy of balsalazide is therefore dependent on the metabolic activity of the colonic microbiota, making this a critical interaction in its biological system of action. nih.gov

Pre Clinical Pharmacokinetics and Biotransformation of Balsalazide Sodium Hydrate

Absorption, Distribution, and Elimination Studies in Animal Models

Gastrointestinal Transit and Release Characteristics in Pre-Clinical Species

Balsalazide (B1667723) is engineered to pass through the stomach and small intestine with minimal degradation. wisdomlib.org The release of its active moiety, 5-ASA (mesalamine), is dependent on the enzymatic action of azoreductases produced by the resident microbiota of the colon. fda.gov Preclinical development has shown that the azo-bond linking 5-ASA to the inert carrier molecule, 4-aminobenzoyl-β-alanine (4-ABA), protects the active drug from absorption in the upper gastrointestinal tract. fda.govnih.gov This targeted delivery mechanism ensures that high concentrations of 5-ASA are available at the site of inflammation in the colon. nih.govnih.gov The duration of contact with the colonic microbiota is a critical factor for the extent of this bacterial metabolism. nih.gov

Systemic Exposure and Tissue Distribution Patterns of Balsalazide (sodium hydrate) and its Metabolites in Animal Models

Following oral administration in animal models, systemic absorption of the parent compound, balsalazide, is minimal. researchgate.net The primary event is the cleavage of the azo bond in the colon, releasing 5-ASA and the carrier molecule 4-ABA. fda.gov The carrier moiety is largely inert and minimally absorbed. fda.gov

Reproductive toxicology studies have been conducted in rats and rabbits. In these preclinical models, no adverse embryofetal developmental effects were observed following oral administration of balsalazide during organogenesis at doses significantly higher than the maximum recommended human dose.

Animal toxicology studies have also been performed to assess safety. Notably, these studies demonstrated no nephrotoxic effects in rats or dogs at high doses.

| Animal Model | Study Type | Key Findings |

|---|---|---|

| Rat | Reproduction/Developmental | No adverse embryofetal developmental effects observed. |

| Rabbit | Reproduction/Developmental | No adverse embryofetal developmental effects observed. |

| Rat | Toxicity | No nephrotoxic effects demonstrated. |

| Dog | Toxicity | No nephrotoxic effects demonstrated. |

Role of Microbiota in Balsalazide (sodium hydrate) Metabolism

Comparative Studies of Bacterial Metabolism in vitro and in Animal Models

The biotransformation of balsalazide is critically dependent on the metabolic activity of the gut microbiota. biomedres.us The core mechanism is the reductive cleavage of the diazo bond by bacterial azoreductases, which releases 5-ASA and 4-ABA. fda.govnih.gov This process has been demonstrated in both in vitro and in vivo preclinical models.

In vitro studies using fecal slurries have been employed to compare the degradation rates of different azo-bonded prodrugs. One such study found that the rate of degradation for sulfasalazine (B1682708) was faster than that of balsalazide, which in turn was faster than that of olsalazine (B1677275). This is consistent with in vivo observations where a lower percentage of unchanged sulfasalazine is recovered in feces compared to olsalazine and balsalazide. nih.gov However, other in vitro research focusing on specific azoreductase enzymes from Pseudomonas aeruginosa found a higher binding specificity for balsalazide or olsalazine compared to sulfasalazine, suggesting the complexity of the metabolic process depends on the specific enzymes present. nih.gov

In vivo animal models of colitis have provided indirect evidence of balsalazide's targeted metabolism. Studies in mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis have shown that oral administration of balsalazide can ameliorate intestinal damage, supporting the effective release of the therapeutic agent within the inflamed colon.

| Azo-Bonded Prodrug | Relative Rate of In Vitro Degradation (Pooled Fecal Slurry) |

|---|---|

| Sulfasalazine | Fastest |

| Balsalazide | Intermediate |

| Olsalazine | Slowest |

Impact of Gut Microbiota Composition on Balsalazide (sodium hydrate) Biotransformation

The composition and metabolic activity of the gut microbiota are paramount for the activation of balsalazide. The key enzymes, azoreductases, are produced by a variety of anaerobic bacteria commonly found in the colon, with major contributors belonging to phyla such as Bacteroidetes, Firmicutes, Actinobacteria, and Proteobacteria. nih.gov Therefore, the efficacy of balsalazide cleavage is directly linked to the presence and functional capacity of these microbial communities.

Alterations in the gut microbiota composition, a state known as dysbiosis, can potentially impact the biotransformation of balsalazide. For instance, the administration of certain antibiotics that disrupt the anaerobic flora of the colon could theoretically reduce the conversion of balsalazide to its active metabolite, 5-ASA. medscape.commedscape.com Preclinical evidence suggests that factors influencing the gut microbiome, such as diet or the use of probiotics, can modulate the microbial environment, which in turn could affect the metabolism of azo-prodrugs. mdpi.comresearchgate.net The gastrointestinal transit time is also a crucial factor, as a sufficient duration of contact between the prodrug and the colonic bacteria is necessary for complete metabolism. nih.gov

Hepatic and Extrahepatic Metabolism Pathways in Pre-Clinical Systems

The primary metabolic step for balsalazide occurs intraluminally in the colon via bacterial enzymes. biomedres.us Systemic exposure to the intact prodrug is very low, and therefore, hepatic first-pass metabolism of balsalazide itself is minimal. researchgate.net

Once 5-ASA and 4-ABA are released in the colon, a portion of these metabolites can be absorbed into the systemic circulation. Both 5-ASA and 4-ABA undergo N-acetylation to form N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) and N-acetyl-4-aminobenzoyl-β-alanine (N-Ac-4-ABA), respectively. fda.gov This acetylation is a major systemic metabolic pathway for these compounds. In preclinical models, as in humans, this process is understood to occur in both the liver and to some extent in extrahepatic tissues, such as the intestinal mucosa. fda.gov The resulting acetylated metabolites are then primarily eliminated via the kidneys.

Cytochrome P450 Enzyme Interaction Profiling in vitro

In vitro studies have been conducted to determine the potential of balsalazide and its primary metabolites to inhibit the activity of major human cytochrome P450 (CYP) enzymes. fda.gov These studies are crucial in preclinical safety assessment to identify potential drug-drug interactions.

An in vitro study utilizing human liver microsomes investigated the inhibitory effects of balsalazide and its metabolites—5-aminosalicylic acid (5-ASA), N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), 4-aminobenzoyl-ß-alanine (4-ABA), and N-acetyl-4-aminobenzoyl-ß-alanine (N-Ac-4-ABA)—on the activity of five key CYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. fda.govdrugs.com The results of this study indicated that balsalazide and its metabolites did not inhibit these major CYP enzymes. fda.gov

Based on these findings, it is not anticipated that balsalazide or its metabolites will inhibit the metabolism of other drugs that are substrates for these particular CYP isoforms. drugs.comdrugs.com

Table 1: In Vitro Interaction of Balsalazide and its Metabolites with Human Cytochrome P450 Enzymes

| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4/5 |

| Balsalazide | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition |

| 5-aminosalicylic acid (5-ASA) | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition |

| N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition |

| 4-aminobenzoyl-ß-alanine (4-ABA) | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition |

| N-acetyl-4-aminobenzoyl-ß-alanine (N-Ac-4-ABA) | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition |

Phase II Metabolism of Balsalazide (sodium hydrate) and its Metabolites in vitro

Balsalazide is a prodrug that is designed to deliver the therapeutically active moiety, 5-aminosalicylic acid (5-ASA), to the colon. nih.gov The biotransformation of balsalazide primarily begins in the colon, where bacterial azoreductases cleave the azo bond to release 5-ASA and the carrier molecule, 4-aminobenzoyl-ß-alanine (4-ABA). fda.gov

Following this initial cleavage, both 5-ASA and 4-ABA undergo extensive Phase II metabolism, specifically N-acetylation. fda.gov The primary metabolites formed are N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) from 5-ASA, and N-acetyl-4-aminobenzoyl-ß-alanine (N-Ac-4-ABA) from 4-ABA. fda.gov

In vitro studies and analyses of tissue samples have indicated that the N-acetylation of 5-ASA is primarily carried out by the N-acetyltransferase 1 (NAT1) enzyme. wjgnet.comwjgnet.com This metabolic process occurs within the epithelial cells of the intestine and also in the liver. wjgnet.com Research using homogenates from colonic biopsy specimens has provided evidence that this acetylation is a rapid process that is mainly mediated by a colonic mucosal enzyme, rather than by fecal bacteria. nih.gov The activity of this enzyme is dependent on cofactors and the surrounding pH. nih.gov It has also been noted that inflammation in the colon can lead to a decrease in NAT activity. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Balsalazide Sodium Hydrate Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of balsalazide (B1667723) and its related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of balsalazide in bulk drug and pharmaceutical formulations. ijrpc.compharmascholars.com Various reversed-phase (RP-HPLC) methods have been developed and validated to ensure the quality, efficacy, and safety of the drug product. ijrpc.comrjptonline.org These methods are crucial for quantifying the active pharmaceutical ingredient (API) and for detecting and quantifying any process-related or degradation impurities. koreascience.krresearchgate.net

Method development for balsalazide often involves optimizing the mobile phase composition, pH, column type, and detection wavelength to achieve efficient separation from its impurities. koreascience.krresearchgate.net Common stationary phases include C18 columns, which are well-suited for the separation of moderately polar compounds like balsalazide. ijrpc.compharmascholars.comrjptonline.org

Validation of these HPLC methods is performed according to established guidelines to ensure they are accurate, precise, linear, robust, and specific. pharmascholars.comresearchgate.net A stability-indicating HPLC method has been developed to separate balsalazide from its degradation products formed under various stress conditions such as hydrolysis, oxidation, and photolysis. researchgate.net This is critical for assessing the stability of the drug substance and product. For instance, one method utilized a C18 stationary phase with a mobile phase gradient of methanol (B129727) and a phosphate (B84403) buffer, successfully resolving balsalazide from three potential impurities with a resolution greater than 2.0. researchgate.net

The linearity of these methods is typically established over a concentration range relevant for assay and impurity testing, with correlation coefficients greater than 0.99 being a common acceptance criterion. ijrpc.comresearchgate.net The precision of the methods, assessed through repeatability and intermediate precision, generally shows a relative standard deviation (RSD) of less than 2%. pharmascholars.comresearchgate.net Accuracy is often determined by recovery studies, with recoveries in the range of 99-102% being acceptable. researchgate.net

Interactive Table: Examples of Validated HPLC Methods for Balsalazide Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Spherisorb ODS2 (250x4.6 mm, 5.0 µm) koreascience.kr | C18 ijrpc.com | Phenomenax Luna C18 (150x4.6mm; 5µm) researchgate.net | Inertsil ODS 3V, C18 (250x4.6 ID) pharmascholars.com |

| Mobile Phase | 0.2 M Sodium Acetate (pH 4.5): Methanol (55:45 v/v) koreascience.kr | Water: Acetonitrile (45:55 v/v) ijrpc.com | Acetonitrile: Methanol: Triethylamine buffer (40:30:30% v/v) researchgate.net | KH2PO4: ACN: MeOH (50:30:20 v/v/v) pH: 4.5 pharmascholars.com |

| Flow Rate | 1.0 mL/min koreascience.kr | 0.8 mL/min ijrpc.com | 0.7 mL/min researchgate.net | Not Specified |

| Detection (UV) | 255 nm koreascience.kr | 368 nm ijrpc.com | 254 nm researchgate.net | 304 nm pharmascholars.com |

| Retention Time | Not Specified | 3.685 min ijrpc.com | 3.42 min researchgate.net | 2.487 min pharmascholars.com |

| Linearity Range | 50-300 µg/mL koreascience.kr | 2-10 µg/mL ijrpc.com | 10-50 µg/mL researchgate.net | 90-210 µg/mL pharmascholars.com |

| Correlation Coefficient (r²) | >0.99 koreascience.kr | 0.9998 ijrpc.com | 0.9996 researchgate.net | 0.9992 pharmascholars.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Detection in Pre-Clinical Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique essential for the identification and quantification of balsalazide and its metabolites in complex biological matrices, which is a critical component of pre-clinical research. researchgate.netnih.gov This methodology combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govlcms.cz

In the context of balsalazide, which is a prodrug, LC-MS/MS is instrumental in tracking its conversion to the active moiety, 5-aminosalicylic acid (mesalamine), and the carrier molecule, 4-aminobenzoyl-β-alanine, within the colon. researchgate.nettsijournals.com Furthermore, LC-MS/MS can be used to identify and characterize other metabolites and degradation products that may form. koreascience.kr

The development of a bioanalytical LC-MS/MS method involves optimizing chromatographic conditions to resolve the analyte from endogenous matrix components and its metabolites. lcms.cz The mass spectrometer is typically operated in selected reaction monitoring (SRM) mode for quantitative analysis, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov

A study on the stress degradation of balsalazide employed LC-MS/MS to identify and characterize four degradation products. koreascience.kr The fragmentation patterns and masses obtained from the analysis were crucial in elucidating the structures of these products, which included 3-({4-[(E)-(4-hydroxyphenyl) diazenyl]benzoyl}amino)propanoic acid and 5-[(E)-(4-carbamoylphenyl)diazenyl]-2-hydroxybenzoic acid. koreascience.kr Such studies are vital for understanding the stability of the drug and for identifying potential impurities that could arise during manufacturing or storage. koreascience.kr

Gas Chromatography (GC) Applications in Related Compound Analysis

While HPLC is the predominant chromatographic technique for the analysis of a non-volatile and thermally labile compound like balsalazide, Gas Chromatography (GC) can have specific applications in the analysis of related compounds, such as starting materials, synthetic intermediates, or certain impurities that are sufficiently volatile and thermally stable. mdpi.com For non-volatile compounds, derivatization is often required to increase their volatility, making them amenable to GC analysis. mdpi.com

The main advantage of GC is its high resolution and speed. When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities. mdpi.com In the context of balsalazide synthesis, GC-MS could be used to monitor the purity of reactants and to detect volatile by-products generated during the synthesis process. For instance, analysis of the starting materials for the synthesis of the carrier molecule, 4-aminobenzoyl-β-alanine, could be performed using GC.

However, direct analysis of balsalazide by GC is not feasible due to its high molecular weight and polarity, which would lead to decomposition in the heated injector port and column. Therefore, its application is limited to the analysis of related, more volatile substances. nist.gov

Spectroscopic and Spectrometric Approaches for Research and Quality Control

Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of balsalazide, offering rapid and non-destructive methods for quality control and research.

UV-Visible Spectrophotometric Method Development and Validation

UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical technique that has been widely used for the quantitative estimation of balsalazide in bulk drug and pharmaceutical formulations. tsijournals.comrjptonline.orgwisdomlib.org Several methods have been developed based on the measurement of UV absorbance of balsalazide in various solvents. rjptonline.orgresearchgate.netresearchgate.net

One common method involves dissolving balsalazide in distilled water, where it exhibits a maximum absorbance (λmax) at 358 nm. rjptonline.org Another approach is based on the formation of a colored chromogen in an alkaline medium (pH 12), which shows a λmax at 456 nm. rjptonline.org Derivative spectroscopy has also been employed to enhance the specificity of the analysis by measuring the first derivative spectra. rjptonline.org

These methods are validated for linearity, accuracy, and precision. rjptonline.org Linearity is typically observed in the concentration range of 2-20 µg/mL, with good correlation coefficients. rjptonline.orgresearchgate.net The accuracy of these methods is confirmed through recovery studies, and the precision is demonstrated by low relative standard deviation (%RSD) values, which are generally less than 2%. rjptonline.orgresearchgate.net

Difference spectroscopy is another technique that has been applied for the estimation of balsalazide. researchgate.net This method is based on the principle that balsalazide exists in different chemical forms in acidic and basic media, which exhibit different absorption spectra. researchgate.net The difference in absorbance between the two equimolar solutions is measured, with maxima and minima observed at 460 nm and 354 nm, respectively. researchgate.net

Interactive Table: Summary of UV-Visible Spectrophotometric Methods for Balsalazide

| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |

| Method A | Double distilled water | 358 | 2-20 | rjptonline.org |

| Method B | 1 M Sodium Hydroxide (pH 12) | 456 | 2-20 | rjptonline.org |

| Method C (Derivative) | Distilled water | 383 (first derivative) | 5-25 | rjptonline.org |

| Method D | 1,10-phenanthroline and Ferric Chloride | 509 | 6-18 | tsijournals.com |

| Method E | Potassium ferricyanide (B76249) and Ferric Chloride | 790 | 2-12 | tsijournals.com |

| Method F | Ehrlich's reagent | 402 | 40-160 | researchgate.net |

| Difference Spectroscopy | 0.1 M HCl and 0.1 M NaOH | 460 (maxima), 354 (minima) | 2-20 | researchgate.net |

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Structural Confirmation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and is invaluable in the synthesis of balsalazide and its intermediates. hyphadiscovery.comresearchgate.net While HPLC and other techniques can monitor the progress of a reaction by observing the disappearance of reactants and the appearance of products, NMR provides detailed structural information about the molecules present in the reaction mixture. researchgate.net

During the synthesis of balsalazide, which involves multiple steps, NMR can be used to confirm the structure of each synthetic intermediate. nih.gov Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) provide a complete picture of the molecular structure, including connectivity and stereochemistry. hyphadiscovery.com This is crucial for ensuring that the desired chemical transformations have occurred and for identifying any unexpected side products.

For example, in the synthesis of the carrier molecule, 4-aminobenzoyl-β-alanine, NMR would be used to confirm the successful formation of the amide bond and the integrity of the aromatic and aliphatic portions of the molecule. Similarly, after the diazo coupling reaction to form balsalazide, NMR would definitively confirm the formation of the azo linkage and the correct regiochemistry of the final product. nih.gov This level of structural detail is essential for regulatory submissions and for ensuring the quality and consistency of the synthetic process. hyphadiscovery.com

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique capable of providing real-time information on the molecular vibrations and functional groups present within a sample. nih.govmdpi.com Its application in reaction monitoring is invaluable, as it allows for the dynamic tracking of chemical transformations by observing the appearance and disappearance of specific infrared absorption bands corresponding to reactants, intermediates, and products. xjtu.edu.cnsci-hub.se This methodology aligns with green chemistry principles by minimizing waste and reducing the need for extensive sample preparation. nih.gov

In the context of balsalazide synthesis, FTIR spectroscopy can serve as an effective in situ tool. The synthesis of balsalazide involves the formation of key functional groups, primarily the azo (-N=N-) linkage and the amide (-CO-NH-) bond. By continuously monitoring the infrared spectrum of the reaction mixture, researchers can track the progress of the synthesis.

The key analytical process would involve monitoring the following spectral changes:

Disappearance of Reactant Bands: The characteristic absorption bands of the starting materials, such as the N-H stretching vibrations of a primary amine precursor and the specific carbonyl (C=O) stretching of a carboxylic acid derivative, would decrease in intensity as the reaction proceeds.

Appearance of Product Bands: Concurrently, new absorption bands characteristic of the balsalazide molecule would emerge and increase in intensity. These include the N-H stretching and bending vibrations (Amide A and Amide II bands) of the newly formed amide linkage, the C=O stretch of the amide (Amide I band), and the characteristic, though often weak, stretching vibration of the azo group.

The table below outlines the principal functional groups in the balsalazide molecule and their characteristic FTIR absorption frequencies, which are critical for monitoring its synthesis or degradation.

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching, broad | 3300 - 2500 |

| O-H (Phenol) | Stretching | ~3600 - 3200 |

| N-H (Amide) | Stretching (Amide A) | ~3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=O (Amide) | Stretching (Amide I) | 1680 - 1630 |

| N=N (Azo) | Stretching | ~1575 (often weak) |

| N-H (Amide) | Bending (Amide II) | 1550 - 1510 |

| C-N (Amide) | Stretching | 1400 - 1200 |

Data compiled from general FTIR correlation charts. Specific frequencies can vary based on molecular structure and sample state.

By integrating an attenuated total reflectance (ATR) probe into the reaction vessel, a continuous stream of spectral data can be collected. This allows for the precise determination of reaction kinetics, identification of potential intermediates, and confirmation of reaction completion, thereby optimizing reaction conditions and ensuring product quality. sci-hub.se

Electrochemical and Other Advanced Analytical Techniques

The analysis of balsalazide and its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), relies on a suite of advanced analytical techniques that offer high sensitivity, selectivity, and accuracy. pharmascholars.com While balsalazide is the administered prodrug, its therapeutic action is mediated by the release of mesalamine in the colon. nih.govfda.gov Therefore, many analytical methods focus on the detection and quantification of mesalamine.

Electrochemical Methods:

Electrochemical techniques, particularly voltammetry, have emerged as sensitive and cost-effective methods for the analysis of electroactive compounds like mesalamine. nih.gov These methods are based on measuring the current response of a substance to an applied potential. The mesalamine molecule contains phenol (B47542) and amine groups, which are readily oxidizable, making it an ideal candidate for electrochemical detection. researchgate.net

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV): These are the most common voltammetric techniques used. mdpi.comsrce.hr In a typical analysis, mesalamine undergoes an irreversible oxidation process involving the transfer of two electrons and two protons, forming a quinone-imine intermediate. nih.gov This process generates a distinct oxidation peak at a specific potential, the height of which is proportional to the concentration of mesalamine.

Modified Electrodes: To enhance sensitivity and selectivity, various modified electrodes are employed. These include boron-doped diamond electrodes (BDDE) and carbon paste electrodes modified with nanomaterials. researchgate.netmdpi.com For instance, the use of a BDDE has been shown to provide a well-developed oxidation peak for mesalamine around +900 mV in a neutral buffer, achieving a very low limit of detection. researchgate.net

The following table summarizes representative findings from voltammetric studies on mesalamine, highlighting the performance of different electrode systems.

| Electrode Type | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

| Boron-Doped Diamond Electrode (BDDE) | Square Wave Voltammetry (SWV) | 2 µM – 0.3 mM | 0.02 µM | nih.gov |

| Glassy Carbon Electrode (GCE) | Not specified | 20 – 180 µM | 5 µM | nih.gov |

Other Advanced Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a cornerstone technique for the quantitative analysis of balsalazide and its impurities in bulk drug and pharmaceutical formulations. researchgate.netijrpc.com Stability-indicating HPLC methods have been developed to separate balsalazide from its potential degradation products formed under stress conditions like hydrolysis, oxidation, and photolysis. researchgate.netkoreascience.kr

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool used for the identification and characterization of balsalazide-related impurities and degradation products. koreascience.kr This technique combines the superior separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry, enabling the structural elucidation of unknown compounds even at very low concentrations. koreascience.kr

These advanced methods are crucial for quality control, stability testing, and pharmacokinetic studies involving balsalazide, ensuring the purity and efficacy of the final pharmaceutical product.

Formulation Science and Drug Delivery System Research for Balsalazide Sodium Hydrate

Design Principles for Colon-Targeted Drug Delivery Systems

The primary goal of colon-targeted drug delivery for balsalazide (B1667723) is to prevent premature drug release in the stomach and small intestine, allowing the intact prodrug to reach the large intestine. nih.govnih.gov This is achieved by exploiting the unique physiological conditions of the colon, namely the pH gradient and the presence of a specific microbial environment. ualberta.ca

The gastrointestinal tract exhibits a distinct pH gradient, increasing from the acidic environment of the stomach (pH 1.2) to a more neutral or slightly alkaline pH in the colon (pH 6.8-7.4). ualberta.cascispace.com This physiological feature is widely exploited in the design of colon-targeted drug delivery systems for balsalazide. The core strategy involves coating the drug formulation with pH-sensitive polymers that are insoluble at low pH but dissolve as the pH rises upon entry into the lower intestine and colon. wisdomlib.orgnih.gov

Methacrylic acid copolymers, such as those in the Eudragit® series, are commonly used for this purpose. wisdomlib.orgwjpr.net

Eudragit L100 dissolves at a pH of 6.0 or higher, making it suitable for release in the distal small intestine and colon.

Eudragit S100 has a higher dissolution threshold, becoming soluble at pH 7.0 or above, which more specifically targets the terminal ileum and colon. wisdomlib.orgwisdomlib.org

Research has demonstrated the successful use of these polymers in compression-coated tablets and microspheres containing balsalazide. wisdomlib.orgjchps.com These formulations effectively prevent drug release in simulated gastric fluid (pH 1.2) and for a predetermined period in simulated intestinal fluid, ensuring the payload is carried to the colon for subsequent release. amazonaws.comresearchgate.net Studies have shown that by combining different polymers, the drug release profile can be modulated to achieve a sustained release over an extended period, with some formulations achieving up to 99.25% drug release over 24 hours. wisdomlib.orgwisdomlib.org

Table 1: pH-Dependent Polymers in Balsalazide Formulations

| Polymer | Dissolution pH Threshold | Target GI Region | Formulation Type | Reference |

| Eudragit® L100 | ≥ 6.0 | Distal Small Intestine / Colon | Coated Tablets | wisdomlib.orgwisdomlib.org |

| Eudragit® S100 | ≥ 7.0 | Terminal Ileum / Colon | Coated Tablets, Nanosponges | wisdomlib.orgwjpr.netijpdr.com |

| Ethyl cellulose | - (Used as a retardant) | Colon | Coated Tablets | wjpr.netamazonaws.com |

Azoreductase-Responsive Delivery Systems Utilizing Prodrug Strategies

Balsalazide itself is a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body. pharmacologymentor.com Its design is a prime example of a delivery system that utilizes the unique enzymatic activity of the colonic microflora. nih.gov Balsalazide consists of the active drug, mesalamine (5-aminosalicylic acid or 5-ASA), linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond (-N=N-). drugbank.comscispace.com

This azo linkage is the key to its colon-specific delivery. ualberta.ca The bond is stable and resistant to the digestive enzymes present in the stomach and small intestine, ensuring that balsalazide transits the upper GI tract intact with minimal systemic absorption. nih.govclinician.com The colon, however, is densely populated with anaerobic bacteria that produce enzymes called azoreductases. drugbank.comfda.gov These enzymes specifically cleave the azo bond, releasing mesalamine and the carrier molecule directly at the site of inflammation in the colon. pharmacologymentor.commdpi.com This targeted release allows for a high local concentration of the anti-inflammatory agent where it is needed most, thereby enhancing therapeutic efficacy. nih.gov

Advanced Nanoparticle and Microparticle Delivery Systems

To further refine colon-targeted delivery and control the release of balsalazide, researchers have explored advanced formulations based on nanoparticles and microparticles. mdpi.com These systems offer advantages such as improved drug stability, controlled release kinetics, and enhanced targeting capabilities. nih.govekb.eg

Encapsulation involves entrapping the drug within a carrier matrix to protect it and control its release. scispace.com Several micro- and nano-encapsulation technologies have been investigated for balsalazide.

Microspheres: Controlled-release microspheres have been formulated using natural polymers like chitosan (B1678972) and alginate. jchps.com These materials can form a polyelectrolyte complex that encapsulates balsalazide. The microspheres can be designed to exhibit mucoadhesive properties, prolonging their residence time in the colon, and can be further protected with an enteric coating to ensure they reach the target site. jchps.comresearchgate.net

Nanosponges: A novel approach involves the use of nanosponges, which are tiny sponges that can be filled with a wide variety of drugs. ijpdr.com Balsalazide-loaded nanosponges have been developed using polymers like polymethyl-methacrylate (PMMA) and Eudragit S-100 via a quasi-emulsion solvent diffusion method. Research on one such formulation, designated F3, showed a high encapsulation efficiency of 89.78% and an average particle size of 52.74 nm. ijpdr.com

Lipid Coatings: In another innovative strategy, balsalazide has been conjugated to a phospholipid to create a conjugate that can be coated onto the surface of probiotics. nih.gov This system combines the therapeutic effects of the drug with the beneficial properties of the probiotic. The lipid coating protects the probiotic and the drug, with the release of mesalamine triggered by colonic azoreductases. nih.gov

Table 2: Research Findings on Balsalazide Encapsulation

| Delivery System | Polymers/Materials Used | Key Findings | Reference |

| Nanosponges | Polymethyl-methacrylate (PMMA), Eudragit S-100 | Encapsulation efficiency of 89.78%; Average particle size of 52.74 nm. | ijpdr.com |

| Microspheres | Chitosan, Alginate | Forms a polyelectrolyte complex; Can be enteric-coated for targeted delivery. | jchps.comresearchgate.net |

| Lipid-Coated Probiotics | 1-palmitoyl-sn-glycero-3-phosphocholine | Drug-loaded lipid coating self-assembles on probiotic surface; Azoreductase-triggered release. | nih.gov |

Controlled Release Kinetics from Nanostructured Formulations

A key objective of advanced formulations is to control the rate at which the drug is released. Nanostructured systems like nanosponges and coated tablets can be engineered to follow specific release kinetics, ensuring a sustained therapeutic effect. wisdomlib.orgijpdr.com

Several studies on balsalazide formulations have reported achieving zero-order release kinetics. wisdomlib.orgwjpr.netamazonaws.com Zero-order kinetics is ideal for controlled-release formulations as it implies that the drug is released at a constant rate over time, independent of the drug concentration remaining in the delivery system. This leads to more predictable and stable plasma concentrations of the active metabolite. For example, a compression-coated tablet formulation (F3) demonstrated a release of up to 99.25% over 24 hours, following a zero-order profile. wisdomlib.orgwisdomlib.org Similarly, an optimized nanosponges formulation (F3) also indicated drug release following zero-order kinetics. ijpdr.com This consistent release helps to maintain the therapeutic concentration of mesalamine at the site of inflammation for an extended duration. wisdomlib.org

Computational and Theoretical Studies on Balsalazide Sodium Hydrate

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking simulations have been a key tool in elucidating how balsalazide (B1667723) interacts with protein targets at an atomic level, providing a rational basis for its observed biological activities.

Elucidation of Binding Modes with Pre-Clinical Receptor Proteins (e.g., Sirt5)

Balsalazide was identified as a subtype-selective inhibitor of Sirtuin 5 (Sirt5), a NAD⁺-dependent lysine deacylase, through high-throughput screening. researchgate.netresearchgate.netnih.gov To understand the molecular basis of this inhibition, docking experiments were conducted to model the interaction of balsalazide with Sirt5 in the presence of its cofactor, NAD⁺. researchgate.netresearchgate.netnih.gov These studies compared the binding mode of balsalazide to that of a natural succinylated peptide substrate. researchgate.net

The docking analyses revealed that balsalazide occupies the active site of Sirt5, with its position in close proximity to the nicotinamide ribose ring of the NAD⁺ cofactor. ebi.ac.uk This spatial arrangement suggested the possibility of forming additional binding interactions with the cofactor, a strategy that has been successfully exploited in developing inhibitors for other sirtuin subtypes. ebi.ac.uk

Guided by these docking models, a systematic structure-activity relationship (SAR) study was undertaken, involving the synthesis of 13 analogues of balsalazide. researchgate.netresearchgate.netnih.gov This research aimed to identify the functional groups on the balsalazide scaffold that are essential for its inhibitory activity. The results of these studies, which combined computational predictions with experimental validation, are summarized below.

| Analogue Modification | Effect on Sirt5 Inhibitory Potency | Reference |

| Deletion/alteration of N-aroyl-β-alanine side chain | Eliminated potency | researchgate.netnih.gov |

| Truncation of the salicylic (B10762653) acid moiety | Minimally altered potency | researchgate.netnih.gov |

These findings confirmed that while the N-aroyl-β-alanine portion is critical for activity, the salicylic acid part is more amenable to modification. researchgate.netnih.gov Further theoretical calculations of the reaction paths indicated that the inhibitory potency is primarily determined by the stability of the enzyme-inhibitor complex rather than the specific type of inhibition (covalent vs. non-covalent). researchgate.netresearchgate.netnih.gov The computational predictions were consistent with enzyme kinetic assays, which confirmed that potent analogues act as substrate-competitive inhibitors of Sirt5. nih.gov

Virtual Screening for Novel Interacting Partners of Balsalazide (sodium hydrate)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, it can also be used for "target fishing," which aims to identify novel protein targets for an existing drug. Despite the known anti-inflammatory properties of balsalazide and its established role as a pro-drug for mesalazine, there is a notable lack of published studies detailing specific virtual screening campaigns to identify novel protein interacting partners for the intact balsalazide molecule. The primary focus of computational efforts has been on characterizing its interaction with known targets like Sirt5.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the intrinsic electronic properties of balsalazide. These studies provide a fundamental understanding of the molecule's structure, stability, and reactivity.

Conformational Analysis and Energy Landscapes

A comprehensive study utilizing DFT calculations at the B3LYP/6-311++G(d,p) level of theory has provided insights into the molecular structure and stability of balsalazide. researchgate.net These calculations help to determine the optimized molecular geometry and explore the molecule's conformational possibilities and the associated energy landscapes. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in this context. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net

Table 1: Calculated Electronic Properties of Balsalazide

| Property | Description | Value | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Value not publicly available | researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Value not publicly available | researchgate.net |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | Value not publicly available | researchgate.net |

| Global Hardness (η) | Measures resistance to change in electron distribution. | Value not publicly available | researchgate.net |

| Global Softness (S) | The reciprocal of global hardness; indicates the capacity of an atom or group of atoms to receive electrons. | Value not publicly available | researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Value not publicly available | researchgate.net |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons from the environment. | Value not publicly available | researchgate.net |

Specific numerical values from the cited study require access to the full-text article.

Prediction of Reactivity and Metabolic Sites through Electronic Properties